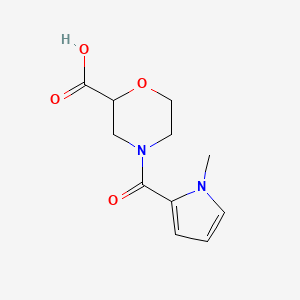
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a heterocyclic compound that features both a pyrrole and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves the condensation of pyrrole derivatives with morpholine carboxylic acid. One common method involves the use of carboxylic acids and amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or morpholine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole or morpholine derivatives.
Applications De Recherche Scientifique
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar chemical properties.
Methyl 2-pyrrolecarboxylate: Another pyrrole derivative used in similar applications.
1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-: A more complex pyrrole derivative with additional functional groups.
Uniqueness
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both pyrrole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-(1-methylpyrrole-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-12-4-2-3-8(12)10(14)13-5-6-17-9(7-13)11(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) |
Clé InChI |
AGWYUYXTPXFLPC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)N2CCOC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



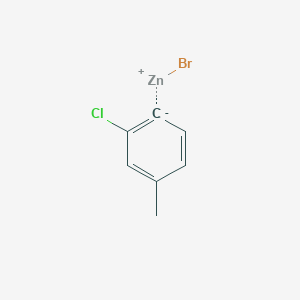
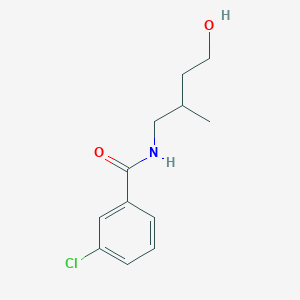
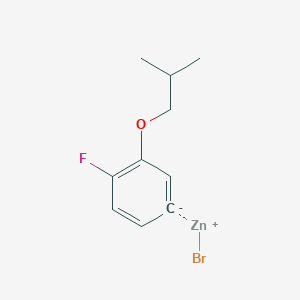

![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
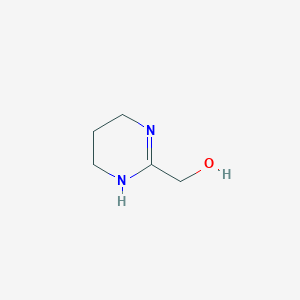
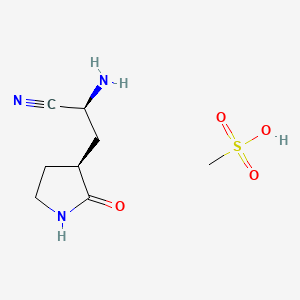
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)

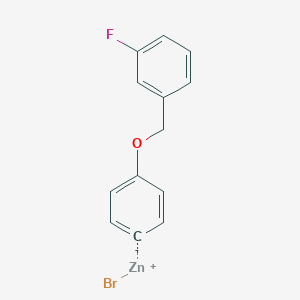
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

